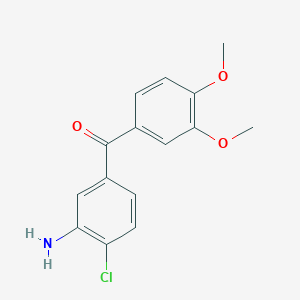

(3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-4-chlorophenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c1-19-13-6-4-10(8-14(13)20-2)15(18)9-3-5-11(16)12(17)7-9/h3-8H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRBDSLSJUTQTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with 3-amino-4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) Halogenated Phenyl Analogs

- Example: (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone Structure: Replaces the 3-amino group with a 4-chloro substituent. Synthesis: Typically prepared via Friedel-Crafts acylation or nucleophilic substitution.

- Example: (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone oxime Structure: Features a 4-fluoro substituent and an oxime group. Synthesis: Synthesized via refluxing with NH₂OH·HCl and CH₃COONa in ethanol, achieving >95% yield . Key Difference: The oxime group introduces nucleophilic character, enabling further functionalization.

(b) Amino-Functionalized Analogs

- Example: 1,3-Bis(3-amino-4-chlorobenzoyl)benzene Structure: Dimeric form with two 3-amino-4-chlorophenyl groups. Key Difference: Increased molecular weight (C₂₀H₁₄Cl₂N₂O₂) enhances steric hindrance and reduces solubility compared to the monomeric target compound .

(c) Heterocyclic Derivatives

- Example: (3,4-Dimethoxyphenyl)(thiazolyl)methanones (e.g., compounds 8k, 8l, 8m) Structure: Incorporates thiazole rings and alkyl/aryl amines. Synthesis: Prepared via cyclization reactions using isothiocyanates and cyanamide . Key Difference: Thiazole moieties enhance interactions with kinase active sites, making these derivatives potent CDK9 inhibitors .

Physicochemical Properties

*Calculated based on molecular formula.

Biological Activity

(3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

The compound features an amino group, a chloro substituent, and two methoxy groups on phenyl rings, which contribute to its unique reactivity and biological effects. The presence of these functional groups enhances its interaction with various biological targets.

Antimicrobial Activity

Research indicates that chalcone derivatives, including this compound, exhibit potent antimicrobial properties. A study assessed various chalcones for their ability to inhibit microbial growth and found that many derivatives showed significant activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Chalcone Derivatives

| Compound | Microorganism Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 18 |

| This compound | S. aureus | 20 |

| Reference Drug (Ampicillin) | E. coli | 22 |

| Reference Drug (Gentamicin) | S. aureus | 25 |

This table illustrates the compound's competitive efficacy compared to standard antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as A-431 (epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The mechanism involves modulation of cell signaling pathways that lead to apoptosis in cancer cells .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 Value (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| A-431 | 15 | Doxorubicin 10 |

| Jurkat | 12 | Doxorubicin 8 |

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors within cells. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.

- Signal Pathway Modulation : It influences pathways related to cell survival and apoptosis.

- Reactive Oxygen Species Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

- Antiviral Potential : A study evaluated the efficacy of various chalcones as inhibitors of the SARS-CoV-2 main protease (M pro). Molecular docking studies revealed that derivatives similar to this compound showed binding affinities comparable to existing antiviral drugs .

- Cytotoxicity Assessment : In vitro tests demonstrated that this compound exhibited cytotoxic effects on multiple cancer cell lines with IC50 values indicating significant potency compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving benzophenone intermediates. For example, thiazole derivatives of structurally related methanones (e.g., (4-Amino-2-(benzylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone ) are synthesized using precursors like 2-bromo-1-(3,4-dimethoxyphenyl)ethanone and benzoyl isothiocyanate under basic conditions (e.g., sodium methoxide). Yields range from 12–24%, influenced by stoichiometry, temperature (e.g., reflux in ethanol), and purification methods (e.g., column chromatography) .

- Key Data :

| Precursor | Catalyst | Solvent | Yield |

|---|---|---|---|

| Benzoyl isothiocyanate | NaOMe | Ethanol | 12–24% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) are key markers. The amino group (δ 5–6 ppm) may show broad peaks due to hydrogen bonding.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 302.7 ([M+H]⁺) for C₁₅H₁₃ClNO₃. Fragmentation patterns should align with cleavage at the methanone bridge.

- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and NH₂ (~3350 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Related benzophenones degrade via hydrolysis of the methoxy or amino groups; use inert atmospheres (N₂) and desiccants for long-term storage. Impurities like (4-Chlorophenyl)(4-hydroxyphenyl)methanone may form under acidic conditions .

Advanced Research Questions

Q. What strategies enhance selectivity in synthesizing derivatives of this compound for structure-activity studies?

- Methodological Answer : Introduce regioselective substituents via:

- Protecting Groups : Temporarily block the amino group with Boc (tert-butoxycarbonyl) to direct electrophilic substitution.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to modify the chlorophenyl ring.

- Enzyme-Mediated Modifications : Lipase-catalyzed acetylation of the amino group for controlled functionalization .

Q. How can computational models predict the compound’s interaction with biological targets like kinases?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against CDK9 or related enzymes. Key steps:

Optimize the compound’s 3D structure (DFT at B3LYP/6-31G* level).

Identify binding pockets (e.g., ATP-binding site of CDK9).

Validate with MD simulations (NAMD/GROMACS) to assess binding stability.

- SAR Insight : The 3,4-dimethoxy moiety enhances hydrophobic interactions, while the amino group may form hydrogen bonds with catalytic lysine residues .

Q. What analytical methods are validated for quantifying trace impurities in this compound?

- Methodological Answer : Use HPLC-UV/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Key impurities include:

- Impurity A : (4-Chlorophenyl)(4-hydroxyphenyl)methanone (limit: ≤0.15%).

- Impurity B : Oxidative byproducts from methoxy groups.

- Validation Parameters : Linearity (R² > 0.999), LOQ ≤ 0.05%, recovery 98–102% .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor?

- Methodological Answer : In vitro kinase assays (e.g., CDK9 inhibition IC₅₀) paired with cellular assays (e.g., apoptosis in cancer lines). The compound’s rigidity and planar structure may competitively block ATP binding, as seen in analogs like (4-Amino-thiazol-5-yl)methanones .

Contradictions and Resolutions

- Synthetic Yield Discrepancies : reports low yields (12–24%) for similar compounds due to side reactions. Mitigate via stepwise addition of reagents and microwave-assisted synthesis to reduce reaction time.

- Degradation Pathways : Conflicting data on stability ( vs. 10) suggests context-dependent degradation. Always validate storage conditions with stress testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.